molecular formula C12H14ClNO3 B11769314 2-(2-Chlorophenyl)-2-morpholinoacetic acid

2-(2-Chlorophenyl)-2-morpholinoacetic acid

Cat. No.: B11769314
M. Wt: 255.70 g/mol
InChI Key: WGXJWBKTYNGJGL-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-2-morpholinoacetic acid is a synthetic compound featuring a chlorophenyl group and a morpholino moiety attached to the α-carbon of an acetic acid backbone.

Properties

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

IUPAC Name

2-(2-chlorophenyl)-2-morpholin-4-ylacetic acid

InChI

InChI=1S/C12H14ClNO3/c13-10-4-2-1-3-9(10)11(12(15)16)14-5-7-17-8-6-14/h1-4,11H,5-8H2,(H,15,16)

InChI Key

WGXJWBKTYNGJGL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C2=CC=CC=C2Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-2-morpholinoacetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and morpholine.

    Reaction: The 2-chlorobenzyl chloride undergoes a nucleophilic substitution reaction with morpholine to form 2-(2-chlorophenyl)-morpholine.

    Oxidation: The resulting 2-(2-chlorophenyl)-morpholine is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield 2-(2-chlorophenyl)-2-morpholinoacetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-2-morpholinoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorinated phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

2-(2-Chlorophenyl)-2-morpholinoacetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-2-morpholinoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 2-(2-Chlorophenyl)-2-morpholinoacetic acid with related compounds:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
2-(2-Chlorophenyl)-2-morpholinoacetic acid 2-Chlorophenyl, morpholino C₁₂H₁₄ClNO₃ 267.70 High polarity due to morpholino; moderate logP
2-Chlorophenylglycine 2-Chlorophenyl, amino C₈H₈ClNO₂ 199.61 Zwitterionic; higher water solubility
(R)-2-(2-Chlorophenyl)-2-hydroxyacetic acid 2-Chlorophenyl, hydroxy C₈H₇ClO₃ 186.59 Lower solubility; used in Clopidogrel synthesis
2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid HCl 2-Chloro-6-fluorophenyl, dimethylamino C₁₀H₁₂Cl₂FNO₂ 284.74 Enhanced lipophilicity; halogen bonding potential
2-(4-Morpholinyl)acetic acid HCl Morpholino C₆H₁₂ClNO₃ 181.62 Highly polar; hydrochloride salt improves stability
Quinoline derivative (Compound 11a) Quinoline, chlorophenyl, acetic acid C₂₄H₁₆Cl₂NO₂ 429.29 FABP4/5 inhibition (IC₅₀: 4.50–3.90 μM)

Notes:

  • Halogenated phenyl groups (e.g., 2-chloro, 2-fluoro) enhance metabolic stability and target binding via hydrophobic interactions .
Enzyme Inhibition
  • Hydroxyacetic Acid Analogs : (R)-2-(2-Chlorophenyl)-2-hydroxyacetic acid is a key intermediate in synthesizing Clopidogrel, an antiplatelet drug .
Pharmacokinetic Considerations
  • Morpholino-containing compounds may exhibit improved blood-brain barrier penetration compared to zwitterionic analogs like 2-chlorophenylglycine .
  • Dimethylamino and halogenated derivatives (e.g., 2-chloro-6-fluorophenyl) show enhanced receptor affinity due to electronic effects and steric bulk .

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